Glycylhistidyllysine

描述

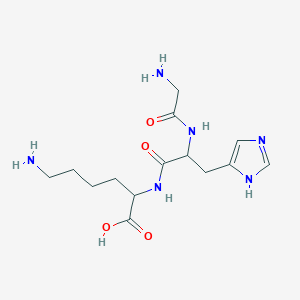

Structure

3D Structure

属性

Key on ui mechanism of action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate |

|---|---|

CAS 编号 |

49557-75-7 |

分子式 |

C14H24N6O4 |

分子量 |

340.38 g/mol |

IUPAC 名称 |

6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |

InChI 键 |

MVORZMQFXBLMHM-UHFFFAOYSA-N |

手性 SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

规范 SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

外观 |

Solid powder |

其他CAS编号 |

49557-75-7 |

纯度 |

>95% (or refer to the Certificate of Analysis) |

相关CAS编号 |

72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |

序列 |

GHK |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of Glycyl-L-Histidyl-Lysine (GHK): A Technical Whitepaper on the Foundational Research of Dr. Loren Pickart

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discovery of the tripeptide Glycyl-L-Histidyl-Lysine (GHK) by Dr. Loren Pickart in 1973. Initially identified as a factor in human plasma that could rejuvenate the function of aged liver cells, GHK has since been recognized for its potent tissue remodeling, anti-inflammatory, and regenerative properties. This document details the core experimental methodologies that underpinned its discovery and early characterization, presents quantitative data on its biological activities, and elucidates the key signaling pathways and mechanisms of action that have been subsequently uncovered. Particular focus is given to the experimental protocols for GHK's isolation and bioactivity assessment, its effects on extracellular matrix synthesis, and its modulation of gene expression, providing a comprehensive resource for researchers in the fields of aging, tissue repair, and drug development.

Introduction: The Serendipitous Discovery of a Regenerative Peptide

In 1973, while investigating the differential effects of plasma from young versus older individuals on liver tissue, Dr. Loren Pickart made a landmark discovery. He observed that liver cells from older donors, when cultured in the presence of plasma from younger individuals, began to exhibit protein synthesis patterns characteristic of younger cells[1][2]. This pivotal observation suggested the existence of a youth-promoting factor in the blood of younger individuals. Through a meticulous process of fractionation and bioassay, Pickart and his colleagues isolated this active component and identified it as the tripeptide Glycyl-L-Histidyl-Lysine, or GHK[1].

Further research revealed that GHK has a high affinity for copper (II) ions, readily forming the complex GHK-Cu[1]. This complex was found to be the biologically active form in many physiological processes. The concentration of GHK in human plasma has been shown to decline significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a diminished capacity for tissue repair and regeneration[1][3].

Core Experimental Methodologies

The discovery and characterization of GHK were reliant on a series of innovative (for the time) and rigorous experimental protocols. While the original publications provide a high-level overview, this section aims to reconstruct the likely methodologies based on contemporaneous laboratory practices and subsequent research that has built upon this foundational work.

Isolation of GHK from Human Plasma Albumin

The initial isolation of GHK was a challenging biochemical endeavor. The following is a likely protocol based on established protein purification techniques of that era.

Objective: To isolate the biologically active peptide (GHK) from the albumin fraction of human plasma.

Materials:

-

Human plasma from young, healthy donors

-

Cold ethanol

-

Trichloroacetic acid

-

Chromatography columns (e.g., Sephadex gel filtration, ion-exchange)

-

Spectrophotometer for protein quantification

-

Lyophilizer

Protocol:

-

Plasma Fractionation: Human plasma was likely subjected to a cold ethanol fractionation process, a common method at the time for separating plasma proteins. This process would have been used to isolate the albumin fraction, to which GHK was found to be bound.

-

Dissociation of GHK from Albumin: The albumin fraction would then be treated to release the bound GHK. This could have involved a change in pH or the use of a mild denaturant.

-

Initial Purification by Gel Filtration Chromatography: The resulting solution would be passed through a gel filtration chromatography column (e.g., Sephadex G-25) to separate molecules based on size. This step would effectively separate the small GHK peptide from the much larger albumin protein.

-

Ion-Exchange Chromatography: Further purification would likely have been achieved using ion-exchange chromatography. Based on the amino acid composition of GHK (Glycine, Histidine, Lysine), which imparts a net positive charge at neutral pH, cation-exchange chromatography would have been a suitable choice.

-

Activity-Guided Fraction Collection: Throughout the purification process, fractions would be collected and tested for their biological activity using the hepatocyte bioassay described below. Only the fractions that demonstrated the desired activity would be carried forward to the next purification step.

-

Final Purification and Characterization: The most active fractions would be subjected to further rounds of chromatography until a pure peptide was obtained. The amino acid sequence of the purified peptide was then determined to be Glycyl-L-Histidyl-Lysine.

The Hepatocyte Bioassay for GHK Activity

The cornerstone of Pickart's discovery was a bioassay using primary hepatocytes to screen for the "youth factor" activity. The protocol below is a reconstruction based on standard hepatocyte isolation and culture techniques.

Objective: To assess the biological activity of plasma fractions and purified GHK on liver cell function.

Materials:

-

Liver tissue from donors of different ages

-

Collagenase solution

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell culture medium (e.g., Williams' Medium E)

-

Radiolabeled precursors for protein and DNA synthesis (e.g., ³H-leucine, ³H-thymidine)

-

Scintillation counter

Protocol:

-

Hepatocyte Isolation: Primary hepatocytes were isolated from liver tissue using a two-step collagenase perfusion technique. The liver was first perfused with a calcium-free buffer to loosen cell junctions, followed by perfusion with a collagenase solution to digest the extracellular matrix and release the hepatocytes.

-

Cell Culture: The isolated hepatocytes were plated on collagen-coated culture dishes and maintained in a suitable culture medium.

-

Treatment with Plasma Fractions or GHK: The cultured hepatocytes were treated with different fractions obtained during the GHK purification process or with purified GHK at various concentrations.

-

Assessment of Cellular Activity: The biological activity was quantified by measuring the incorporation of radiolabeled precursors into newly synthesized macromolecules.

-

Protein Synthesis: Cells were incubated with ³H-leucine, and the amount of radioactivity incorporated into cellular proteins was measured using a scintillation counter.

-

DNA Synthesis: Cells were incubated with ³H-thymidine, and the radioactivity incorporated into DNA was measured to assess cell proliferation.

-

-

Data Analysis: The results from treated cells were compared to control cells (untreated or treated with plasma from older individuals) to determine the effect of the tested fractions or GHK on hepatocyte function.

In Vitro Fibroblast and Collagen Synthesis Assay

Subsequent research by Maquart and others elucidated the role of GHK-Cu in wound healing and extracellular matrix production.

Objective: To quantify the effect of GHK-Cu on collagen synthesis by human dermal fibroblasts.

Materials:

-

Human dermal fibroblast cell line

-

Cell culture medium (e.g., DMEM)

-

GHK-Cu solutions at various concentrations

-

Commercial collagen assay kit (e.g., Sircol™ Soluble Collagen Assay) or radiolabeling with ³H-proline

-

Quantitative Real-Time PCR (qRT-PCR) system and reagents for gene expression analysis of collagen types.

Protocol:

-

Cell Culture: Human dermal fibroblasts were cultured in standard cell culture medium until they reached a desired confluency.

-

Treatment: The culture medium was replaced with fresh medium containing GHK-Cu at a range of concentrations (e.g., 0.01 nM to 100 nM). Control cells received medium without GHK-Cu.

-

Collagen Quantification:

-

Colorimetric Assay: After a set incubation period (e.g., 96 hours), the amount of soluble collagen in the cell culture supernatant and cell lysate was quantified using a commercial colorimetric assay kit.

-

Radiolabeling: Alternatively, cells could be incubated with ³H-proline, and the amount of radiolabeled hydroxyproline (an amino acid specific to collagen) would be measured to determine the rate of new collagen synthesis.

-

-

Gene Expression Analysis (qRT-PCR): RNA was extracted from the treated and control fibroblasts. The expression levels of genes encoding different collagen types (e.g., COL1A1, COL3A1) were quantified using qRT-PCR to determine if GHK-Cu's effects were at the transcriptional level.

Quantitative Data on the Biological Effects of GHK-Cu

The biological activities of GHK-Cu have been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Effect of GHK-Cu on Extracellular Matrix Production by Human Dermal Fibroblasts

| Concentration of GHK-Cu | Effect on Collagen Production | Effect on Elastin Production | Reference |

| 0.01 nM | Significant increase | ~30% increase | [4] |

| 1 nM | Peak stimulation | ~30% increase | [4] |

| 100 nM | Significant increase | ~30% increase | [4] |

| 10⁻¹² M - 10⁻¹¹ M | Onset of stimulation | Not reported | [5] |

| 10⁻⁹ M | Maximal stimulation | Not reported | [5] |

Table 2: Effects of GHK-Cu on Wound Healing and Tissue Remodeling Parameters

| Parameter | Effect of GHK-Cu | Quantitative Change | Reference |

| Wrinkle Volume Reduction | Topical application for 8 weeks | 31.6% reduction vs. Matrixyl® 3000 | [3] |

| Wrinkle Depth Reduction | Topical application for 8 weeks | 32.8% reduction vs. control | [4] |

| Collagen IV Synthesis | In combination with LMW HA (1:9 ratio) | 25.4-fold increase in cell test | [6] |

| Keratinocyte Migration | In scratch wound assay (1-10 µM) | 40-80% increase in migration rate | [7] |

| TIMP-1 mRNA Expression | In aged dermal fibroblasts (2 µM) | ~25% increase | [7] |

Signaling Pathways and Mechanisms of Action

GHK-Cu exerts its diverse biological effects through the modulation of multiple signaling pathways. One of the most well-characterized is its influence on the Transforming Growth Factor-Beta (TGF-β) pathway, which is a master regulator of tissue remodeling and wound healing.

Modulation of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in stimulating the synthesis of extracellular matrix proteins, including collagen and elastin, and in regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). GHK-Cu has been shown to activate this pathway, leading to a pro-remodeling and anti-fibrotic state.

Gene Expression Modulation

One of the most profound discoveries in recent years is the ability of GHK to modulate the expression of a large number of human genes. This was largely elucidated through the use of the Broad Institute's Connectivity Map (cMap), a database of gene expression profiles of human cell lines treated with various small molecules.

Experimental Workflow for Gene Expression Analysis:

The general workflow for analyzing the effect of GHK on gene expression using the Connectivity Map is as follows:

Studies using this approach have revealed that GHK can influence the expression of thousands of genes, often reversing the gene expression signature of diseased states towards a healthier profile. This broad-spectrum genetic influence helps to explain the diverse and profound biological effects of GHK.

Conclusion

The discovery of Glycyl-L-Histidyl-Lysine by Dr. Loren Pickart represents a pivotal moment in our understanding of the molecular mechanisms of aging and tissue repair. From its humble beginnings as an unidentified "youth factor" in human plasma, GHK has emerged as a pleiotropic molecule with significant potential in regenerative medicine and drug development. Its ability to stimulate extracellular matrix production, modulate inflammation, and, most remarkably, reset gene expression to a healthier state, underscores its importance as a key signaling molecule in the body. The experimental methodologies pioneered in its discovery have laid the groundwork for decades of research, and the quantitative data on its efficacy continue to support its development for a wide range of therapeutic and cosmetic applications. This technical guide serves as a testament to the enduring legacy of this seminal discovery and as a resource for the next generation of scientists seeking to unlock the full potential of this remarkable tripeptide.

References

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. ipharmapharmacy.com [ipharmapharmacy.com]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deltapeptides.com [deltapeptides.com]

The Dawn of a Regenerative Peptide: An In-depth Technical Guide to the Early Research on GHK's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine, commonly known as GHK, has emerged as a significant molecule in the fields of regenerative medicine and cosmetic science. Its discovery in the early 1970s marked the beginning of decades of research into its diverse biological activities. This technical guide provides a comprehensive overview of the foundational research on GHK, focusing on its initial isolation, and its effects on cellular processes, particularly in the contexts of liver cell function, wound healing, and extracellular matrix remodeling. The early investigations laid the groundwork for our current understanding of GHK's potential as a therapeutic and restorative agent.

The Discovery of GHK: A Growth-Modulating Factor

In 1973, Dr. Loren Pickart isolated a small peptide from human plasma albumin that exhibited remarkable biological activity.[1][2] The initial research demonstrated that this peptide could influence the metabolic activity of liver cells.[3][4] A key observation was that when liver tissue from older patients was incubated in blood from younger individuals, the aged liver cells began to function more like younger cells.[1] This effect was attributed to a small, then-unidentified factor.

Experimental Protocol: Initial Liver Cell Studies (Reconstructed from available data)

-

Cell Source: Hepatocytes (liver cells) were obtained from both normal and neoplastic (cancerous) liver tissue.[3][4]

-

Culture Conditions: The isolated liver cells were cultured in vitro.[3][4]

-

Treatment: The key experiment involved incubating liver cells from older individuals with serum from younger individuals.[1] A purified fraction from human plasma albumin, later identified as GHK, was also used.

-

Assays: The biological response was measured by quantifying the synthesis of proteins, RNA, and DNA.[2][3] This was likely achieved through the incorporation of radiolabeled precursors, such as tritium-labeled thymidine for DNA synthesis and uridine for RNA synthesis.[3]

-

Outcome: The GHK-containing fraction was observed to prolong the survival of normal hepatocytes while stimulating the growth of hepatoma (liver cancer) cells.[3][4]

Early Research on GHK's Role in Wound Healing and Extracellular Matrix Synthesis

Following its discovery, the focus of GHK research shifted towards its potential role in tissue repair and wound healing. It was observed that GHK has a strong affinity for copper (II) ions, readily forming the complex GHK-Cu.[1][2] This complex was found to be the biologically active form for many of its wound healing effects.

Stimulation of Collagen and Glycosaminoglycan Synthesis

Pioneering work in the late 1980s by the research group of Maquart and Borel elucidated the profound effects of GHK-Cu on the synthesis of key extracellular matrix components by fibroblasts.[5][6]

| Biological Effect | Cell Type | GHK-Cu Concentration | Observed Effect | Reference |

| Collagen Synthesis | Human Fibroblasts | 10-12 M to 10-11 M | Onset of stimulation | [5] |

| Human Fibroblasts | 10-9 M | Maximal stimulation | [5] | |

| Glycosaminoglycan (GAG) Synthesis | Human Fibroblasts | 10-9 M to 10-8 M | Maximal stimulation (biphasic effect) | [6] |

| Human Fibroblasts | > 10-8 M | Return to baseline levels | [6] |

-

Cell Culture: Human dermal fibroblasts were cultured in vitro.[5]

-

Treatment: Cells were incubated with varying concentrations of GHK-Cu.[5][6]

-

Collagen Synthesis Assay: Collagen synthesis was likely measured by the incorporation of radiolabeled proline into newly synthesized collagen, which was then isolated and quantified.[5]

-

Glycosaminoglycan (GAG) Synthesis Assay: GAG synthesis was assessed by the incorporation of radiolabeled precursors such as 3H-glucosamine and 35S-sulfate into the GAGs, which were then isolated and their radioactivity measured.[6] Different GAG populations were separated by electrophoresis to determine the specific types being synthesized.[6]

-

Key Findings: GHK-Cu was found to specifically stimulate the synthesis of collagen, with no significant effect on the synthesis of other non-collagenous proteins.[5] In terms of GAGs, GHK-Cu preferentially stimulated the synthesis of dermatan sulfate and heparan sulfate, with no observed effect on hyaluronic acid synthesis.[6]

Early In Vivo Animal Studies on Wound Healing

A series of experiments in various animal models provided strong evidence for the wound healing properties of GHK-Cu. These studies demonstrated that GHK-Cu could accelerate wound repair and improve the outcomes of skin transplantation.

| Animal Model | GHK-Cu Application | Observed Effects | Reference |

| Rabbits | Topical | Accelerated wound healing, increased blood vessel formation, and elevated levels of antioxidant enzymes. | [6] |

| Rats, Mice, Pigs | Systemic (injection) | Induced systemic wound healing (healing improved at sites distant from the injection). | [6] |

| Rats | Topical | Improved healing of diabetic and ischemic wounds, decreased TNF-alpha levels, and stimulated collagen synthesis. | [6] |

| Dogs | Topical | Facilitated healing of pad wounds. | [6][7] |

The specific protocols for these early studies are not fully detailed in the available literature, but a general workflow can be described:

-

Animal Models: Various animal models were used, including rabbits, rats, mice, and pigs.[6]

-

Wound Creation: Standardized wounds were created, such as full-thickness dermal wounds.

-

Treatment: GHK-Cu was applied either topically to the wound site or systemically via injection.

-

Outcome Measures: Wound healing was assessed through various parameters, including the rate of wound contraction, the extent of re-epithelialization, the formation of granular tissue, and the density of new blood vessels (angiogenesis). Histological and biochemical analyses were also performed to measure collagen deposition and the levels of inflammatory markers and antioxidant enzymes.

Proposed Mechanisms of Action in Early Research

Based on these initial findings, several mechanisms of action for GHK were proposed:

-

Copper Delivery: It was hypothesized that GHK functions as a carrier peptide, delivering copper ions to cells.[1] Copper is an essential cofactor for several enzymes involved in wound healing, such as lysyl oxidase, which is critical for collagen and elastin cross-linking.

-

Modulation of Extracellular Matrix Remodeling: Early research indicated that GHK-Cu not only stimulates the synthesis of matrix components but also modulates the activity of metalloproteinases and their inhibitors (TIMPs), suggesting a role in the dynamic process of tissue remodeling.[6]

-

Chemoattraction: It was observed that GHK could attract immune and endothelial cells to the site of injury, a crucial step in the initiation of the healing cascade.[6]

Visualizing the Early Research on GHK

Experimental Workflow for In Vitro Collagen Synthesis Assay

Caption: Workflow of early in vitro experiments investigating GHK-Cu's effect on collagen synthesis.

Proposed Initial Signaling Pathway for GHK-Cu

Caption: Early proposed mechanism of GHK-Cu action via copper delivery.

Conclusion

The early research on the GHK peptide, from its discovery as a growth-modulating factor for liver cells to its characterization as a potent wound healing agent, laid a robust foundation for its future development. The initial in vitro and in vivo studies, primarily conducted in the 1970s and 1980s, provided compelling evidence of its ability to stimulate the synthesis of crucial extracellular matrix components like collagen and glycosaminoglycans. While the precise molecular mechanisms were not fully understood at the time, these foundational studies were instrumental in highlighting the therapeutic potential of GHK and its copper complex, GHK-Cu. This early work continues to inform and inspire ongoing research into the diverse applications of this remarkable peptide in regenerative medicine, dermatology, and beyond.

References

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Tripeptide in human serum which prolongs survival of normal liver cells and stimulates growth in neoplastic liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic tripeptide which increases survival of normal liver cells, and stimulates growth in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pickart, L. and Thaler, M.M. (1973) Tripeptide in Human Serum which Prolongs Survival of Normal Liver Cells and Stimulates Growth in Neoplastic Liver. Nature New Biology, 243, 85-87. - References - Scientific Research Publishing [scirp.org]

A Comprehensive Technical Guide to Glycyl-L-histidyl-L-lysine (GHK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidyl-L-lysine (GHK) is a naturally occurring tripeptide with a strong affinity for copper(II) ions, forming the complex GHK-Cu. First isolated from human plasma, GHK has garnered significant scientific interest due to its diverse biological activities, including wound healing, anti-inflammatory effects, and tissue regeneration.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of GHK, its biological functions, and associated experimental methodologies. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Glycyl-L-histidyl-L-lysine is a tripeptide composed of glycine, L-histidine, and L-lysine residues.[3][4] Its chemical and physical properties are fundamental to its biological function and formulation development.

General Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | [5] |

| Synonyms | GHK, Tripeptide-1, Gly-His-Lys | [3][5] |

| CAS Number | 49557-75-7 | [3][6] |

| Molecular Formula | C₁₄H₂₄N₆O₄ | [3][6] |

| Molecular Weight | 340.38 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

Physicochemical Data

The physicochemical properties of GHK, particularly its copper complex (GHK-Cu), are crucial for its delivery and biological activity.

| Property | Value | Conditions | Reference |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water (as GHK base). GHK-Cu is highly water-soluble. | Standard | [7][8] |

| log D (octanol/buffer) | -2.38 to -2.49 | pH 4.5–7.4 | [8][9] |

| Melting Point | 152°C - 156°C | [7] | |

| Density | 1.3 ± 0.1 g/cm³ | [7][10] | |

| Boiling Point | 831°C at 760 mmHg | [7][10] |

Stability Profile

The stability of GHK is a critical factor for its formulation and therapeutic application. Studies have primarily focused on the stability of the GHK-Cu complex.

| Condition | Stability | Degradation Products | Reference |

| Acidic (0.5 M HCl, 60°C, 1 week) | Susceptible to hydrolysis (19.7% degraded) | Histidine, Glycyl-histidine, Lysine | [8][11] |

| Basic (0.5 M NaOH, 60°C, 24 h) | Susceptible to hydrolysis (14.1% degraded) | Not specified | [8][11] |

| Oxidative (0.5% H₂O₂, 22°C, 1 h) | Susceptible to oxidation (15.8% degraded) | Not specified | [8][11] |

| Aqueous Solution (Water, pH 4.5-7.4, 60°C, 2 weeks) | Stable | No detectable degradation | [8][9][11] |

Biological Functions and Signaling Pathways

GHK exerts its biological effects through various mechanisms, often involving the modulation of multiple signaling pathways. It is known to play a significant role in tissue remodeling, wound healing, and inflammation.[12][13]

Key Biological Activities

-

Wound Healing and Tissue Regeneration: GHK-Cu stimulates the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components.[1][2][14] It also promotes angiogenesis and nerve outgrowth.[2][14]

-

Anti-Inflammatory Effects: GHK-Cu can decrease the secretion of pro-inflammatory cytokines like IL-6.[3]

-

Antioxidant Activity: The copper complex of GHK exhibits superoxide dismutase (SOD)-like activity, helping to neutralize harmful reactive oxygen species.[15]

-

Gene Modulation: GHK has been shown to modulate the expression of numerous genes, often reversing age-related changes in gene expression.[16][17]

Signaling Pathways

GHK-Cu influences several key signaling pathways involved in cellular regulation.

Caption: GHK-Cu signaling pathways involved in tissue regeneration and inflammation.

Experimental Protocols

The analysis and synthesis of GHK involve standard biochemical techniques. Below are generalized methodologies based on cited literature.

Synthesis of Glycyl-L-histidyl-L-lysine

Solid-Phase Peptide Synthesis (SPPS) is a common method for synthesizing GHK.[14][18][19]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of GHK.

Methodology:

-

Resin Preparation: A suitable resin, such as Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[20]

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using an activating agent (e.g., HOBT/DIC).[20]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the lysine residue, typically with a solution of piperidine in DMF, to expose the free amine.[20]

-

Sequential Coupling and Deprotection: The subsequent amino acids, Fmoc-His(Trt)-OH and Fmoc-Gly-OH, are sequentially coupled and deprotected.[20]

-

Cleavage: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[18]

-

Purification: The crude peptide is precipitated with cold ether, collected, and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[18]

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[18][21]

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification and purity assessment of GHK.[8][9]

Methodology:

-

System Preparation: An HPLC system equipped with a UV detector and a C18 column is used.

-

Mobile Phase: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be 0.1% TFA in water, and Mobile Phase B could be 0.1% TFA in acetonitrile.

-

Standard Preparation: A series of GHK standard solutions of known concentrations are prepared to generate a calibration curve.

-

Sample Preparation: The sample containing GHK is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Analysis: The sample is run through the HPLC system, and the peak corresponding to GHK is identified by its retention time compared to the standard.

-

Quantification: The concentration of GHK in the sample is determined by comparing the peak area to the calibration curve.

Stability Assessment

The stability of GHK-Cu can be evaluated under various stress conditions.[8][9]

Caption: Workflow for assessing the stability of GHK-Cu.

Methodology:

-

Sample Preparation: A stock solution of GHK-Cu is prepared in water or a relevant buffer.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, such as different pH values (acidic and basic), oxidizing agents (e.g., hydrogen peroxide), and elevated temperatures.[8][9]

-

Time-Point Sampling: Samples are collected at specific time intervals from each stress condition.

-

Quantification: The remaining concentration of intact GHK-Cu in each sample is quantified using a validated RP-HPLC method.[8][9]

-

Degradation Kinetics: The degradation profile is determined by plotting the concentration of GHK-Cu against time.

-

Degradant Identification: Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the major degradation products.[8]

Conclusion

Glycyl-L-histidyl-L-lysine is a tripeptide with significant therapeutic potential, largely attributed to its copper complex, GHK-Cu. Its well-characterized chemical and physical properties, coupled with a growing understanding of its biological functions and signaling pathways, make it a compelling candidate for further research and development in cosmetics, wound healing, and regenerative medicine. This guide provides a foundational understanding of GHK for scientists and professionals, summarizing key data and methodologies to facilitate future investigations.

References

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. glycyl-L-histidyl-L-lysine | C14H24N6O4 | CID 73587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. echemi.com [echemi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. plulaboratories.com [plulaboratories.com]

- 13. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peptidesciences.com [peptidesciences.com]

- 16. CAS 49557-75-7: Glycyl-L-histidyl-L-lysine | CymitQuimica [cymitquimica.com]

- 17. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]

- 19. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN101230089A - Solid-phase synthesis of glycyl histidyl lycine - Google Patents [patents.google.com]

- 21. Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Copper Peptide GHK-Cu: A Technical Guide to its Mechanism of Action in Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide first isolated from human plasma. Its complex with copper, GHK-Cu, has garnered significant scientific interest for its multifaceted role in tissue regeneration and wound healing.[1][2][3][4] Levels of GHK in the plasma decline with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, which correlates with a decrease in the body's regenerative capacity.[5][6] This guide provides an in-depth technical overview of the core mechanisms through which GHK-Cu exerts its regenerative effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

GHK-Cu's regenerative properties stem from its ability to influence a wide array of cellular and molecular processes. It acts as a signaling molecule that modulates gene expression, influences extracellular matrix (ECM) remodeling, and exhibits potent anti-inflammatory and antioxidant effects.[7][8][9]

Stimulation of Extracellular Matrix (ECM) Production

A primary mechanism of GHK-Cu in tissue repair is its stimulation of ECM components, which are crucial for providing structural integrity to tissues. GHK-Cu has been shown to increase the synthesis of collagen (Types I, III, and IV), elastin, proteoglycans, and glycosaminoglycans in fibroblasts.[1][10][11][12] This leads to improved tissue strength and elasticity. The GHK sequence is naturally present in collagen, and it is thought to be released upon tissue injury to initiate the repair process.[1][4]

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Tissue remodeling is a delicate balance between the degradation of damaged ECM and the synthesis of new matrix. GHK-Cu plays a crucial role in this process by modulating the activity of MMPs, which are enzymes that break down ECM proteins, and their inhibitors, TIMPs.[3][7][13] Studies have shown that GHK-Cu can increase the expression of both MMPs and TIMPs, suggesting a regulatory role in the controlled degradation and remodeling of the ECM during wound healing.[1][7][13][14]

Anti-inflammatory Effects

Chronic inflammation can impede tissue regeneration. GHK-Cu exhibits significant anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to decrease the levels of TNF-α and IL-6, key mediators of inflammation.[1][6][12][15] This anti-inflammatory action is partly mediated through the suppression of the NF-κB signaling pathway.[6][12][15][16][17]

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cells and hinder tissue repair. GHK-Cu functions as a potent antioxidant by scavenging harmful free radicals and protecting cells from oxidative damage.[1][6] It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][6][12] Furthermore, GHK-Cu can chelate pro-oxidant metals like iron, preventing them from participating in reactions that generate ROS.[1]

Angiogenesis and Neovascularization

The formation of new blood vessels is essential for supplying nutrients and oxygen to regenerating tissues. GHK-Cu promotes angiogenesis by stimulating the production of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6][8]

Nerve Outgrowth and Regeneration

GHK-Cu has also been shown to support nerve regeneration. Studies have demonstrated its ability to increase the production of neurotrophic factors, such as Nerve Growth Factor (NGF) and neurotrophins NT-3 and NT-4, which are crucial for the survival and growth of neurons.[1][18]

Stem Cell Regulation

Emerging research suggests that GHK-Cu can influence the behavior of stem cells. It has been shown to increase the "stemness" of epidermal basal cells by upregulating the expression of integrins and p63, markers associated with stem cell potential.[5]

Quantitative Data on GHK-Cu's Effects

The following tables summarize the quantitative effects of GHK-Cu on various parameters of tissue regeneration as reported in scientific literature.

Table 1: Effects on Extracellular Matrix Synthesis

| Biological Parameter | Model System | GHK-Cu Concentration(s) | Observed Effect | Source(s) |

| Collagen Synthesis | Human Dermal Fibroblasts | 1 nM | Peak increase in collagen production | [7] |

| Collagen Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased collagen production at all concentrations | [1][7] |

| Collagen Production | Human Dermal Fibroblasts (with LED irradiation) | Not specified | 70% increase in collagen synthesis | [1] |

| Collagen Production (in vivo) | Human Thigh Skin | Topical Cream | 70% of women showed increased collagen production after 12 weeks | [1][19] |

| Elastin Production | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased elastin production at all concentrations | [7] |

| Collagen IV Synthesis (with LMW HA) | Human Dermal Fibroblasts | 1:9 ratio with LMW HA | 25.4-fold increase in cell test | [10] |

| Collagen IV Synthesis (with LMW HA) | Ex-vivo Skin Model | 1:9 ratio with LMW HA | 2.03-fold increase in ex-vivo test | [10] |

Table 2: Effects on Wrinkle Reduction and Skin Properties (Clinical Trials)

| Parameter | Duration | GHK-Cu Formulation | Comparison Group(s) | Observed Effect | Source(s) |

| Wrinkle Volume | 8 weeks | GHK-Cu in nano-carrier | Control Serum | 55.8% reduction | [1][13] |

| Wrinkle Depth | 8 weeks | GHK-Cu in nano-carrier | Control Serum | 32.8% reduction | [1][13] |

| Wrinkle Volume | 8 weeks | GHK-Cu in nano-carrier | Matrixyl® 3000 | 31.6% reduction | [1][13] |

Table 3: Regulation of MMPs and TIMPs in Human Dermal Fibroblasts

| Gene | GHK-Cu Concentration | Observed Effect | Source(s) |

| MMP-1 mRNA | 0.01 nM | Increased expression | [1][7] |

| MMP-2 mRNA | 0.01 nM | Increased expression | [1][7] |

| TIMP-1 mRNA | 0.01, 1, 100 nM | Increased expression at all concentrations | [1][7] |

| TIMP-2 mRNA | 0.01 nM | No significant change | [7] |

| TIMP-2 mRNA | 1, 100 nM | Decreased expression | [7] |

Table 4: Stimulation of Growth Factor Production

| Growth Factor | Model System | GHK-Cu Concentration | Observed Effect | Source(s) |

| bFGF | Irradiated Human Dermal Fibroblasts | Not specified | 230% increase in production | [1] |

| VEGF | Irradiated Human Dermal Fibroblasts | 1 nM | Increased expression | [6] |

| NGF, NT-3, NT-4 | Rat Nerve Regeneration Model | Not specified | Increased production | [1] |

Table 5: Antioxidant Effects

| Parameter | Model System | GHK-Cu Concentration | Observed Effect | Source(s) |

| SOD Activity | Mouse model of acute lung injury | Not specified | Increased activity | [1] |

| Iron Release from Ferritin | In vitro | Not specified | 87% reduction | [1] |

| LDL Oxidation | In vitro | Not specified | Complete blockage of Cu(2+)-dependent oxidation | [1] |

Signaling Pathways

GHK-Cu exerts its effects by modulating key signaling pathways involved in inflammation and tissue remodeling.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is central to wound healing and ECM synthesis. GHK-Cu has been shown to activate this pathway, leading to increased collagen and elastin production. In conditions like COPD, where the TGF-β pathway is suppressed, GHK has been found to reverse this effect and restore the function of fibroblasts.[1][5]

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptideslabuk.com [peptideslabuk.com]

- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. mdpi.com [mdpi.com]

- 9. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. elementsarms.com [elementsarms.com]

- 12. peptidesciences.com [peptidesciences.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. marciorubin.com.br [marciorubin.com.br]

"GHK-Cu signaling pathways in dermal fibroblasts"

An In-depth Technical Guide to GHK-Cu Signaling Pathways in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu) is a naturally occurring compound that has demonstrated significant promise in skin regeneration and wound healing. Its bioactivity in dermal fibroblasts is multifaceted, involving the modulation of numerous signaling pathways that govern extracellular matrix (ECM) homeostasis, cell proliferation, and inflammatory responses. This technical guide provides a comprehensive overview of the core signaling pathways activated by GHK-Cu in dermal fibroblasts, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

GHK-Cu plays a pivotal role in maintaining the youthful structure and function of the skin. Its concentration in human plasma declines with age, correlating with a reduced capacity for tissue repair.[1] In dermal fibroblasts, the primary cells responsible for synthesizing the ECM, GHK-Cu orchestrates a complex network of signaling events that collectively contribute to skin rejuvenation and repair. This document elucidates the key molecular pathways influenced by GHK-Cu, providing a technical foundation for researchers and drug development professionals in the field of dermatology and regenerative medicine.

Core Signaling Pathways of GHK-Cu in Dermal Fibroblasts

GHK-Cu's effects on dermal fibroblasts are primarily mediated through three interconnected signaling pathways:

-

Extracellular Matrix (ECM) Remodeling Pathway: GHK-Cu modulates the synthesis and degradation of key ECM components, ensuring a balanced and healthy dermal architecture.

-

Growth Factor and Cytokine Signaling: The peptide influences the expression and secretion of various growth factors and cytokines, creating a pro-regenerative microenvironment.

-

Integrin and Cell Adhesion Signaling: GHK-Cu enhances cell adhesion and migration, crucial processes in wound healing and tissue repair.

Extracellular Matrix Remodeling

GHK-Cu is a potent regulator of ECM homeostasis, influencing both the synthesis of new matrix proteins and the breakdown of damaged components.

One of the most well-documented effects of GHK-Cu is its ability to stimulate the production of collagen and elastin by dermal fibroblasts.[2][3] Studies have shown a significant, dose-dependent increase in both collagen and elastin synthesis upon treatment with GHK-Cu.[2][3] Concurrently, GHK-Cu modulates the expression of matrix metalloproteinases (MMPs), the enzymes responsible for ECM degradation, and their inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[2] This dual action ensures that while damaged proteins are removed, the newly synthesized ECM is protected from excessive degradation.

| Parameter | GHK-Cu Concentration | Time Point | Result | Reference |

| Collagen Production | 0.01 - 100 nM | 96 hours | Significant increase over control | [Badenhorst et al., 2016] |

| Elastin Production | 0.01 - 100 nM | 96 hours | ~30% increase over control | [Badenhorst et al., 2016] |

| MMP-1 mRNA Expression | 0.01 nM | Not Specified | Increased expression | [Badenhorst et al., 2016] |

| MMP-2 mRNA Expression | 0.01 nM | Not Specified | Increased expression | [Badenhorst et al., 2016] |

| TIMP-1 mRNA Expression | 0.01, 1, 100 nM | Not Specified | Increased expression | [Badenhorst et al., 2016] |

| TIMP-2 mRNA Expression | 1, 100 nM | Not Specified | Decreased expression | [Badenhorst et al., 2016] |

Diagram: GHK-Cu Signaling in ECM Remodeling

Caption: GHK-Cu stimulates ECM synthesis and remodeling in dermal fibroblasts.

Growth Factor and Cytokine Signaling

GHK-Cu modulates the production of key growth factors and cytokines involved in skin repair and inflammation. It has been shown to increase the production of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), both of which are crucial for angiogenesis and cell proliferation.[2][4] In combination with LED irradiation, GHK has been reported to increase bFGF production by 230%.[2]

Furthermore, GHK-Cu exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. While it can activate the Transforming Growth Factor-beta (TGF-β) pathway, which is essential for wound healing, it has also been observed to decrease the secretion of TGF-β1 in certain contexts, potentially preventing excessive fibrosis and scar formation.[5][6] This dual regulatory role highlights the complexity of GHK-Cu's mechanism of action. GHK-Cu also suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[7][8]

| Parameter | GHK-Cu Concentration | Condition | Result | Reference |

| bFGF Production | 1 nM | With LED Irradiation | 230% increase | [Pickart & Margolina, 2018] |

| VEGF Production | 1 nM | Irradiated Fibroblasts | Significant increase | [McCormack et al., 2001] |

| TGF-β1 Secretion | 1 nM | IGF-2 stimulated | Decreased secretion | [Gruchlik et al., 2014] |

Caption: GHK-Cu enhances integrin expression, promoting cell adhesion and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of GHK-Cu in dermal fibroblasts.

General Experimental Workflow

Diagram: Workflow for Studying GHK-Cu Effects

Caption: A general experimental workflow for investigating the effects of GHK-Cu.

Cell Culture and GHK-Cu Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

-

GHK-Cu Preparation: Prepare a stock solution of GHK-Cu in sterile water. Further dilute in culture medium to achieve final concentrations (e.g., 0.01, 1, 100 nM).

-

Treatment: When cells reach the desired confluency, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells. Then, replace with fresh serum-free medium containing the desired concentrations of GHK-Cu for the specified duration (e.g., 24, 48, 96 hours).

Cell Proliferation Assay (CCK-8)

-

Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GHK-Cu as described in section 3.2.

-

Incubation: After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells.

Collagen Synthesis Assay (Sirius Red Staining)

-

Cell Culture and Treatment: Culture and treat HDFs in 24-well plates as described in section 3.2.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash the fixed cells with distilled water and stain with 0.1% Sirius Red solution in saturated picric acid for 1 hour.

-

Washing: Wash the stained cells with 0.01 N HCl to remove unbound dye.

-

Elution: Elute the bound dye with 0.1 N NaOH.

-

Quantification: Measure the absorbance of the eluted dye at 540 nm.

-

Standard Curve: Generate a standard curve using known concentrations of collagen to quantify the amount of collagen in the samples.

Gene Expression Analysis (RT-PCR)

-

RNA Extraction: After GHK-Cu treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, MMP2, TIMP1, TIMP2, TGFB1, ITGB1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Analysis (Western Blot)

-

Protein Extraction: Lyse the GHK-Cu treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Integrin β1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

GHK-Cu is a potent modulator of dermal fibroblast function, influencing a complex network of signaling pathways to promote skin regeneration and repair. Its ability to regulate ECM homeostasis, modulate growth factor and cytokine production, and enhance cell adhesion and migration underscores its therapeutic potential in dermatology and regenerative medicine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists seeking to further investigate the mechanisms of GHK-Cu and develop novel therapeutic applications. Continued research into the intricate signaling cascades activated by GHK-Cu will undoubtedly pave the way for innovative strategies to combat skin aging and improve wound healing outcomes.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. peptidesciences.com [peptidesciences.com]

- 7. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 8. ipharmapharmacy.com [ipharmapharmacy.com]

The Physiological Functions of Endogenous GHK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), is a naturally occurring peptide with a remarkable breadth of physiological functions. First isolated from human plasma in 1973, its concentration declines significantly with age, correlating with a diminished capacity for tissue regeneration.[1][2][3] GHK-Cu is a key modulator of wound healing, tissue remodeling, and inflammation, and exhibits potent antioxidant and anti-cancer properties.[4][5][6] Its mechanism of action is multifaceted, involving the modulation of numerous signaling pathways and the regulation of gene expression, effectively resetting a multitude of genes to a state of health. This guide provides a comprehensive overview of the physiological functions of endogenous GHK, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it governs.

Endogenous GHK-Cu: Discovery and Physiological Concentrations

GHK was first identified as a growth factor for liver cells.[3] It is naturally present in human plasma, saliva, and urine.[1][2] A key characteristic of endogenous GHK is its significant decline with age. This age-dependent decrease is believed to contribute to the reduced regenerative capacity observed in older individuals.

| Age Group | Plasma GHK Concentration (ng/mL) | Molar Concentration (approx.) |

| 20 years | ~200 | 1 x 10⁻⁷ M |

| 60 years | ~80 | 4 x 10⁻⁸ M |

Table 1: Age-Related Decline in Human Plasma GHK Concentration.[2][3][4]

Core Physiological Functions

Endogenous GHK-Cu orchestrates a wide array of physiological processes critical for tissue homeostasis and repair.

Wound Healing and Tissue Regeneration

GHK-Cu is a potent agent in accelerating wound healing and promoting tissue regeneration. Its effects are observed across various stages of the healing process, from inflammation to tissue remodeling.

-

Stimulation of Extracellular Matrix (ECM) Synthesis: GHK-Cu stimulates the synthesis of key ECM components, including collagen and glycosaminoglycans, by fibroblasts.[2][5]

-

Modulation of Metalloproteinases: It regulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring a balance between ECM degradation and synthesis, which is crucial for proper tissue remodeling.[1][7][8]

-

Angiogenesis: GHK-Cu promotes the formation of new blood vessels, a critical step in wound healing.[2][5]

| Parameter | GHK-Cu Treatment Effect | Quantitative Data |

| Collagen Production | Increased | 70% of subjects showed increased collagen production after 1 month of topical application.[9][10] |

| Skin Firmness and Elasticity | Improved | 20-30% improvement in skin firmness after 12 weeks of topical application. |

| Wrinkle Reduction | Reduced | 31.6% reduction in wrinkle volume compared to a control peptide after 8 weeks.[4][7] |

| Wound Closure | Accelerated | In animal models, GHK-Cu treatment resulted in a 64.5% decrease in wound size compared to 28.2% in the control group.[2] |

Table 2: Quantitative Effects of GHK-Cu on Skin Parameters and Wound Healing.

Anti-Inflammatory and Antioxidant Effects

GHK-Cu exhibits significant anti-inflammatory and antioxidant properties, contributing to its protective role in tissues.

-

Anti-inflammatory Action: GHK-Cu reduces the expression of pro-inflammatory cytokines.[11]

-

Antioxidant Activity: It can neutralize free radicals and protect cells from oxidative damage.[12]

| Parameter | GHK-Cu Treatment Effect | Quantitative Data |

| Pro-inflammatory Cytokine Production | Reduced | 40-70% reduction in pro-inflammatory cytokine production in in-vitro studies.[11] |

Table 3: Anti-Inflammatory Effects of GHK-Cu.

Gene Expression Modulation

One of the most profound functions of GHK-Cu is its ability to modulate the expression of a large number of genes, effectively "resetting" the gene expression profile of aged or damaged cells to a healthier state.[1][13] It is estimated that GHK can influence the expression of over 4,000 human genes.[11]

Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its diverse physiological effects by interacting with and modulating several key signaling pathways.

Transforming Growth Factor-β (TGF-β) Pathway

The TGF-β pathway plays a crucial role in cell growth, differentiation, and ECM production. GHK-Cu can activate the TGF-β pathway, leading to increased collagen synthesis.[4][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. GHK-Cu has been shown to suppress the activation of the p38 MAPK pathway, contributing to its anti-inflammatory effects.[4][15]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for tissue regeneration and stem cell regulation. GHK-Cu is known to modulate Wnt signaling, which influences cell fate and proliferation.[11]

Key Experimental Protocols

Quantification of GHK-Cu in Human Plasma

A robust method for quantifying GHK-Cu in biological samples is essential for research and clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method.

Protocol Outline:

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes.

-

Centrifuge to separate plasma.

-

Perform solid-phase extraction (SPE) to clean up the plasma sample and concentrate GHK-Cu.

-

-

HPLC-MS Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of GHK-Cu.

-

Calculate the concentration in the plasma sample by comparing its peak area to the standard curve.

-

In Vitro Collagen Synthesis Assay

This assay is used to determine the effect of GHK-Cu on collagen production by fibroblasts.

Protocol Outline:

-

Cell Culture:

-

Culture human dermal fibroblasts in appropriate media.

-

-

Treatment:

-

Treat the cells with varying concentrations of GHK-Cu (typically in the nanomolar to micromolar range) for a specified period (e.g., 24-72 hours).[1]

-

-

Collagen Quantification:

-

qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the expression of collagen genes (e.g., COL1A1, COL3A1).[17]

-

ELISA: Collect the cell culture supernatant and quantify the amount of secreted collagen using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Compare the levels of collagen gene expression and protein secretion in GHK-Cu-treated cells to untreated controls.

-

Gene Expression Analysis

To understand the broad impact of GHK-Cu on cellular function, gene expression profiling is a powerful tool.

Protocol Outline:

-

Cell Treatment:

-

Treat the target cells (e.g., fibroblasts) with GHK-Cu.

-

-

RNA Isolation:

-

Extract total RNA from the treated and control cells.

-

-

Gene Expression Analysis:

-

Microarray: Hybridize the RNA to a microarray chip containing probes for thousands of genes.

-

RNA-Sequencing (RNA-Seq): A more modern and comprehensive method to sequence the entire transcriptome.

-

-

Data Analysis:

-

Identify differentially expressed genes between the GHK-Cu-treated and control groups.

-

Perform pathway analysis to understand the biological processes affected by GHK-Cu.

-

Conclusion

Endogenous GHK-Cu is a vital peptide with a wide range of physiological functions that are essential for maintaining tissue health and promoting repair. Its ability to modulate key signaling pathways and regulate gene expression underscores its therapeutic potential for a variety of age-related conditions and in the field of regenerative medicine. Further research into the precise molecular mechanisms of GHK-Cu will continue to unveil new opportunities for its application in drug development and clinical practice.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 3. innerbody.com [innerbody.com]

- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. scrubalildeepa.com [scrubalildeepa.com]

- 10. marciorubin.com.br [marciorubin.com.br]

- 11. deltapeptides.com [deltapeptides.com]

- 12. GHK and DNA: Resetting the Human Genome to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetic mechanisms activated by GHK-Cu increase skin collagen density in clinical trial | EurekAlert! [eurekalert.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]

- 17. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-L-Histidyl-L-Lysine (GHK) and its Profound Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), and its copper complex (GHK-Cu), is a naturally occurring compound that has garnered significant scientific attention for its remarkable regenerative and protective properties. First identified in 1973, GHK has been shown to play a pivotal role in wound healing, tissue repair, and skin regeneration.[1] Its concentration in human plasma declines with age, correlating with a diminished capacity for tissue renewal. Emerging research, particularly from large-scale gene expression profiling, has revealed that GHK's diverse biological activities are rooted in its ability to modulate the expression of a vast number of human genes, effectively "resetting" the genome to a healthier state.[2][3]

This technical guide provides an in-depth exploration of GHK's impact on gene expression, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Quantitative Data on GHK-Mediated Gene Expression

The most comprehensive data on GHK's effect on gene expression comes from the Broad Institute's Connectivity Map (CMap), a large database of gene expression profiles of human cell lines treated with various small molecules.[4][5] The primary cell lines used for generating the GHK perturbation data were PC3 (prostate cancer) and MCF7 (breast cancer).[5] Analysis of this data reveals that GHK, typically at a concentration of 1 micromolar, can induce a significant change (greater than 50%) in the expression of over 31.2% of human genes.[4][6]

The following tables summarize the impact of GHK on key gene categories as reported in analyses of the Connectivity Map data.

Table 1: Overall Impact of GHK on Human Gene Expression [6][7]

| Metric | Value |

| Percentage of Genes with >50% Change in Expression | 31.2% |

| Upregulated Genes | 59% of affected genes |

| Downregulated Genes | 41% of affected genes |

Table 2: GHK's Influence on Genes Related to DNA Repair [4]

| Regulation | Number of Genes |

| Upregulated (≥50% change) | 47 |

| Downregulated (≥50% change) | 5 |

Table 3: GHK's Effect on Apoptosis-Related Genes (Caspases) [4]

| Gene | Percent Change in Gene Expression |

| CASP1 | +432% |

| CASP3 | +65% |

| CASP6 | +23% |

| CASP7 | +48% |

| CASP8 | +399% |

| CASP10 | +195% |

Table 4: GHK's Modulation of the Ubiquitin/Proteasome System (UPS) [7]

| Regulation | Number of Genes |

| Upregulated (≥50% change) | 41 |

| Downregulated (≥50% change) | 1 |

Key Signaling Pathways Modulated by GHK

GHK exerts its influence on gene expression by interacting with several critical intracellular signaling pathways. One of the most significantly affected is the Transforming Growth Factor-Beta (TGF-β) pathway , which is crucial for tissue remodeling and repair.[8] In conditions like Chronic Obstructive Pulmonary Disease (COPD), where the TGF-β pathway is suppressed, GHK has been shown to reverse this trend, activating genes involved in tissue regeneration.[8]

Figure 1: GHK-Cu Mediated Activation of the TGF-β Signaling Pathway.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the literature on GHK and gene expression.

Protocol 1: Cell Culture and GHK-Cu Treatment for Gene Expression Analysis

This protocol is a representative methodology based on the experiments that generated the Connectivity Map data.

-

Cell Lines: Human prostate cancer cells (PC3) or human breast cancer cells (MCF7) are commonly used.[5]

-

Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 for PC3, DMEM for MCF7) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Cells are seeded in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

-

GHK-Cu Preparation: A stock solution of GHK-Cu is prepared in sterile, nuclease-free water. This stock is then diluted in the appropriate cell culture medium to the final desired concentration. A typical concentration used in the Connectivity Map experiments is 1 micromolar.[9]

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing GHK-Cu. Control wells receive the same medium without GHK-Cu.

-

Incubation: The cells are incubated with GHK-Cu for a specified period, typically 6 to 24 hours, to allow for changes in gene expression.

-

Harvesting: After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed for RNA isolation.

References

- 1. web.mit.edu [web.mit.edu]

- 2. Gene Set - extracellular matrix [maayanlab.cloud]

- 3. GHK and DNA: Resetting the Human Genome to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neoplasiaresearch.com [neoplasiaresearch.com]

- 5. OBM Genetics | Modulation of Gene Expression in Human Breast Cancer MCF7 and Prostate Cancer PC3 Cells by the Human Copper-Binding Peptide GHK-Cu. [lidsen.com]

- 6. researchgate.net [researchgate.net]

- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data | MDPI [mdpi.com]

- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

Glycyl-histidyl-lysine (GHK) and its Copper Complex (GHK-Cu): A Technical Guide to its Biochemical Interactions with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-histidyl-L-lysine (GHK) and its copper complex (GHK-Cu) are naturally occurring molecules that have demonstrated significant roles in the regulation and remodeling of the extracellular matrix (ECM). This technical guide provides an in-depth overview of the biochemical interactions of GHK-Cu with key components of the ECM, including collagen, elastin, and proteoglycans. It details the modulatory effects of GHK-Cu on matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are crucial for ECM homeostasis. Furthermore, this document outlines the signaling pathways influenced by GHK-Cu, particularly the Transforming Growth Factor-Beta (TGF-β) pathway, and provides detailed protocols for key experimental assays to study these interactions. Quantitative data from various studies are summarized in structured tables for comparative analysis. This guide is intended to be a comprehensive resource for researchers and professionals involved in the fields of tissue regeneration, dermatology, and drug development.

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity and proper remodeling are essential for tissue homeostasis, wound healing, and organ function. The tripeptide GHK was first isolated from human plasma and has been shown to have a high affinity for copper (II) ions, forming the GHK-Cu complex.[1] GHK-Cu has garnered significant interest for its regenerative and protective properties, particularly its ability to modulate the synthesis and degradation of ECM components.[1][2][3] This document serves as a technical resource, consolidating the current understanding of GHK-Cu's interactions with the ECM and providing practical experimental guidance.

Quantitative Effects of GHK-Cu on Extracellular Matrix Components

GHK-Cu exerts a range of quantifiable effects on the primary constituents of the extracellular matrix. These effects have been documented in various in vitro and in vivo studies, and the key findings are summarized below.

Table 1: Effects of GHK-Cu on Collagen and Elastin Production

| Parameter | Cell Type | GHK-Cu Concentration | Effect | Reference |

| Collagen Production | Human Dermal Fibroblasts | 0.01-100 nM | Significant increase at 96 hours | [4] |

| Collagen Production | Human Dermal Fibroblasts | Not specified | Up to 70% increase in laboratory studies | [5] |

| Collagen I mRNA Expression | Human Fibroblasts (HS68) | Not specified | ~70% increase in combination with LED photoirradiation | [6] |

| Collagen Production | In vivo (human thigh skin) | Topical application for 12 weeks | Improved collagen production in 70% of women | [2][3] |

| Elastin Production | Human Dermal Fibroblasts | 0.01-100 nM | ~30% increase at 96 hours | [4] |

| Skin Firmness | In vivo (human facial skin) | Topical application for 12 weeks | 20-30% improvement | [5] |

Table 2: Effects of GHK-Cu on Wrinkle Parameters

| Parameter | Study Design | Comparison Group | Effect | Reference |

| Wrinkle Volume | Randomized, double-blind clinical trial (8 weeks) | Matrixyl® 3000 | 31.6% reduction (p=0.004) | [4][7][8] |

| Wrinkle Volume | Randomized, double-blind clinical trial (8 weeks) | Control serum | 55.8% reduction (p<0.001) | [4][7][8] |

| Wrinkle Depth | Randomized, double-blind clinical trial (8 weeks) | Control serum | 32.8% reduction (p=0.012) | [4][7][8] |

Table 3: Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) by GHK-Cu

| Gene | Cell Type | GHK-Cu Concentration | Effect on mRNA Expression | Reference |

| MMP-1 | Human Dermal Fibroblasts | 0.01 nM | Significant increase | [4][7] |

| MMP-2 | Human Dermal Fibroblasts | 0.01 nM | Significant increase | [4][7] |

| TIMP-1 | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Significant increase at all concentrations | [4][7] |

| TIMP-2 | Human Dermal Fibroblasts | 1 and 100 nM | Significant decrease | [4] |

Signaling Pathways Modulated by GHK-Cu

The effects of GHK-Cu on the extracellular matrix are mediated through its influence on key cellular signaling pathways. The Transforming Growth Factor-Beta (TGF-β) pathway is a primary mediator of these effects, playing a crucial role in tissue regeneration and cell differentiation.[9][10]

TGF-β Signaling Pathway

GHK-Cu has been shown to activate the TGF-β pathway, which is instrumental in stimulating the synthesis of collagen and other ECM components.[2][11] This activation helps to restore the structural integrity of the ECM and promote tissue repair.

Caption: GHK-Cu activates the TGF-β signaling pathway to increase ECM protein synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GHK-Cu's interactions with the ECM.

Quantification of Collagen Production in Cell Culture using Sirius Red Staining

This protocol is adapted from established methods for quantifying collagen in fibroblast cultures.[12][13][14][15][16]

Objective: To quantify the total collagen produced by cultured fibroblasts treated with GHK-Cu.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

GHK-Cu stock solution

-

Sirius Red staining solution (0.1% w/v Sirius Red in saturated picric acid)

-

0.5 M NaOH solution

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed human dermal fibroblasts into 96-well plates at a desired density and allow them to adhere overnight.

-

Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of GHK-Cu (e.g., 0.01, 1, 100 nM) in serum-free medium. Include a vehicle control (medium without GHK-Cu).

-

Incubate for 96 hours.

-

After incubation, gently aspirate the medium.

-

Wash the cell layer twice with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

-

Wash the fixed cells twice with PBS.

-

Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.

-

Aspirate the staining solution and wash the wells five times with 0.1 N HCl to remove unbound dye.

-

Add 100 µL of 0.5 M NaOH to each well to elute the bound dye.

-

Incubate for 30 minutes at room temperature with gentle shaking to ensure complete elution.

-